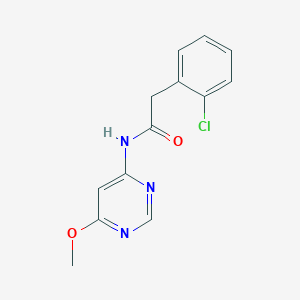![molecular formula C11H9F3N2O2 B2597098 Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1956385-42-4](/img/structure/B2597098.png)
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H9F3N2O2 . It is a solid substance at room temperature . This compound belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.2 . It is a solid substance at room temperature and should be stored in a dry place .科学的研究の応用
Synthesis and Derivative Development
A key aspect of research involving Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is its utilization as a precursor or intermediate for the synthesis of complex heterocyclic compounds. This compound serves as a foundational building block in the creation of various fused triazines and triazinones, showcasing potential biological activity due to their planar, angular tri-heterocyclic structure. For example, ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate has been explored for generating substituted nitro carboxamidoimidazopyridines, which upon further processing yield derivatives with intriguing biological properties (Zamora et al., 2004).
Medicinal Chemistry and Biological Activity
The compound's derivatives are instrumental in medicinal chemistry, particularly in the synthesis of molecules with potential therapeutic applications. For instance, the development of chronic renal disease agents through the synthesis of 4,5-Dihydro-3H-1,4,8b-triazaacenaphthylen-3-one derivatives from ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate illustrates the compound's significance in creating treatments for chronic conditions. This approach highlights the versatility and applicability of the compound in addressing complex health issues through chemical synthesis (Ikemoto et al., 2000).
Fluorescent Probes for Ion Detection
Research also extends to the development of fluorescent probes for detecting ions such as mercury. Derivatives of this compound have been employed in creating efficient fluorescent probes, demonstrating the compound's utility in environmental monitoring and potentially in medical diagnostics. The synthesis of specific imidazo[1,2-a]pyridine derivatives that act as fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions exemplifies the innovative applications of these chemical structures (Shao et al., 2011).
Catalytic Activities and Chemical Transformations
The compound and its derivatives have been studied for their catalytic activities, particularly in the oxidation of specific organic molecules. This research domain explores the chemical properties and reactivity of these compounds, contributing to our understanding of their potential in catalysis and organic synthesis. Evaluations of the catalytic activity of imidazolo[1,2-a]pyridine derivatives, for instance, have provided insights into their effectiveness in catalyzing the oxidation of catechol to o-quinone, revealing the influence of ligand nature, transition metals, and other factors on the reaction rates (Saddik et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound with a valuable heterocyclic scaffold pneumoniae .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
The compound’s potential to undergo radical reactions suggests that it may influence various biochemical pathways, particularly those involving radical intermediates .
Result of Action
pneumoniae . This suggests that this compound may have similar effects.
Action Environment
The compound is known to be stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
特性
IUPAC Name |
ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)7-6-15-9-5-3-4-8(16(7)9)11(12,13)14/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRHKMBRQZJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2597017.png)
![N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2597018.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2597019.png)
![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)
![2-(2-Chloro-6-fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2597023.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2597027.png)
![3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597029.png)
![5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/no-structure.png)

![N-isopropyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2597032.png)
![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)

